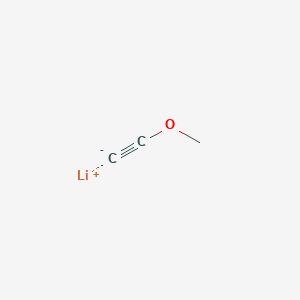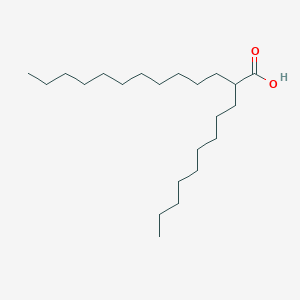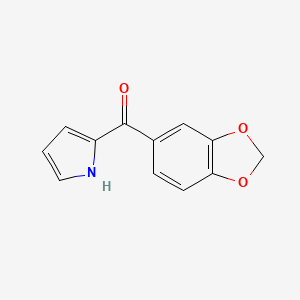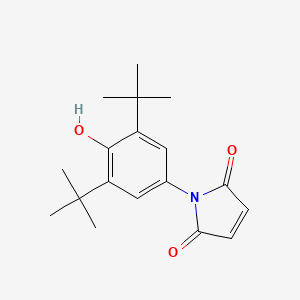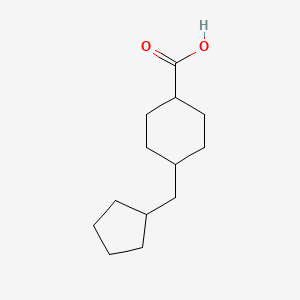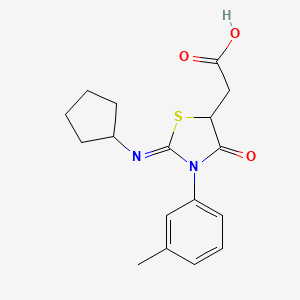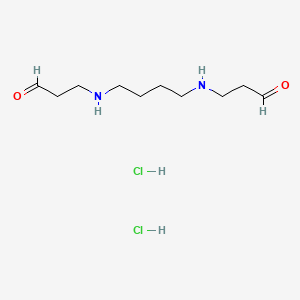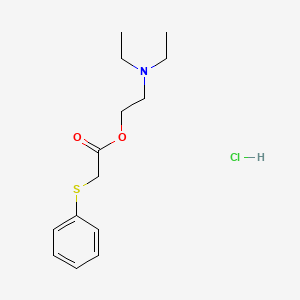
2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride is an organic compound with a complex structure that includes a diethylamino group, a phenylthio group, and an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride typically involves the reaction of 2-(diethylamino)ethanol with phenylthioacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
Reaction Setup: Mixing the reactants in a suitable solvent.
Catalysis: Adding a catalyst to speed up the reaction.
Purification: Using techniques like crystallization or distillation to purify the product.
Formation of Hydrochloride Salt: Treating the purified product with hydrochloric acid to obtain the hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol derivative.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the acetate moiety.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The phenylthio group may also play a role in binding to target molecules, enhancing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
- 2-(Diethylamino)ethyl (benzhydryloxy)acetate hydrochloride
- 2-(Diethylamino)ethyl hydroxy (2-methylphenyl)phenylacetate hydrochloride
- 2-(Diethylamino)ethyl 2-cyclohexen-1-yl (2-thienyl)acetate hydrochloride
Comparison: 2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
35859-20-2 |
|---|---|
Formule moléculaire |
C14H22ClNO2S |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-phenylsulfanylacetate;hydrochloride |
InChI |
InChI=1S/C14H21NO2S.ClH/c1-3-15(4-2)10-11-17-14(16)12-18-13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3;1H |
Clé InChI |
TYWNXPNWTZAOKQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)CSC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


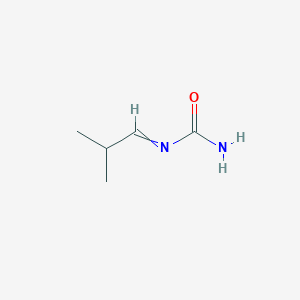
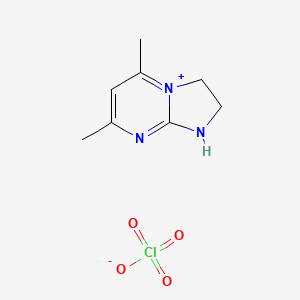

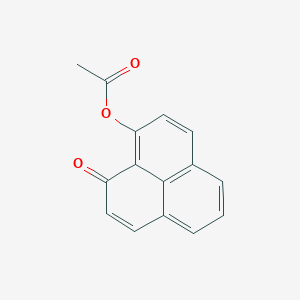
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
